REACTION_CXSMILES
|
[C:1]([C:3]1[C:4](=O)[NH:5][C:6]([CH2:9][CH3:10])=[CH:7][CH:8]=1)#[N:2].P(Cl)(Cl)([Cl:14])=O>>[Cl:14][C:4]1[C:3]([C:1]#[N:2])=[CH:8][CH:7]=[C:6]([CH2:9][CH3:10])[N:5]=1
|
Name
|
|
Quantity
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36.2 g
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Type
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reactant
|
Smiles
|
C(#N)C=1C(NC(=CC1)CC)=O
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Name
|
|
Quantity
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250 mL
|
Type
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reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
was heated
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Type
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TEMPERATURE
|
Details
|
under reflux for 2 hours
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Duration
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2 h
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Type
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CONCENTRATION
|
Details
|
The reaction solution was concentrated under a reduced pressure
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Type
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ADDITION
|
Details
|
the resulting residue was mixed with toluene
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Type
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CONCENTRATION
|
Details
|
concentrated under a reduced pressure
|
Type
|
ADDITION
|
Details
|
The thus obtained residue was diluted with chloroform
|
Type
|
WASH
|
Details
|
washed with 1 N sodium hydroxide aqueous solution
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Type
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EXTRACTION
|
Details
|
The aqueous layer was extracted with chloroform
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
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Type
|
CUSTOM
|
Details
|
After removing magnesium sulfate
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Type
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FILTRATION
|
Details
|
by filtration
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Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under a reduced pressure
|
Type
|
CUSTOM
|
Details
|
the resulting residue was purified by silica gel column chromatography (hexane-ethyl acetate)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=CC=C1C#N)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.6 g | |
YIELD: PERCENTYIELD | 49% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |